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Compound of Interest

Compound Name:
(4-Nitrophenyl)methanesulfonyl

chloride

Cat. No.: B1304186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data,

synthesis protocols, and analytical workflows for (4-Nitrophenyl)methanesulfonyl chloride
(CAS No. 4025-75-6). While comprehensive, experimentally-derived spectral datasets for this

compound are not readily available in public-access databases, this document compiles

predicted data and established methodologies to serve as a valuable resource for researchers.

Predicted Spectral Data
The following tables summarize the predicted spectral data for (4-
Nitrophenyl)methanesulfonyl chloride. These predictions are based on computational

models and analysis of structurally similar compounds.

Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and

its fragments, confirming its molecular weight and elemental composition.
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Adduct Predicted m/z

[M+H]⁺ 235.97789

[M+Na]⁺ 257.95983

[M-H]⁻ 233.96333

[M]⁺ 234.97006

[M]⁻ 234.97116

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on

the structure of (4-Nitrophenyl)methanesulfonyl chloride. Actual experimental values may

vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR) - Expected Chemical Shifts

Proton Assignment
Expected Chemical Shift

(ppm)
Multiplicity

Methylene protons (-CH₂-) ~ 5.0 - 5.5 Singlet

Aromatic protons (ortho to -

CH₂SO₂Cl)
~ 7.6 - 7.8 Doublet

Aromatic protons (ortho to -

NO₂)
~ 8.2 - 8.4 Doublet

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts
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Carbon Assignment Expected Chemical Shift (ppm)

Methylene carbon (-CH₂-) ~ 60 - 70

Aromatic carbon (ipso, attached to -CH₂SO₂Cl) ~ 130 - 135

Aromatic carbons (ortho to -CH₂SO₂Cl) ~ 130 - 132

Aromatic carbons (ortho to -NO₂) ~ 123 - 125

Aromatic carbon (ipso, attached to -NO₂) ~ 148 - 152

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

Asymmetric SO₂ stretch 1380 - 1340 Strong

Symmetric SO₂ stretch 1190 - 1160 Strong

Asymmetric NO₂ stretch 1530 - 1500 Strong

Symmetric NO₂ stretch 1355 - 1335 Strong

C=C aromatic stretch 1600 - 1450 Medium-Strong

C-H aromatic stretch 3100 - 3000 Medium-Weak

C-H methylene stretch 3000 - 2850 Medium-Weak

S-Cl stretch 700 - 600 Medium

Experimental Protocols
While specific experimental parameters for the spectral analysis of (4-
Nitrophenyl)methanesulfonyl chloride are not published, the following provides a general

methodology for its synthesis and spectral characterization.
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Synthesis of (4-Nitrophenyl)methanesulfonyl chloride
A common synthetic route involves the oxidation of a corresponding thiol or isothiourea salt.

The following is a generalized procedure based on established methods:

Workflow for the Synthesis of (4-Nitrophenyl)methanesulfonyl chloride
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Step 1: Formation of S-alkyl isothiourea salt

Step 2: Oxidative Chlorination

Step 3: Workup and Purification

4-Nitrobenzyl halide

Reflux

Thiourea Ethanol (solvent)

S-(4-Nitrobenzyl)isothiourea salt

S-(4-Nitrobenzyl)isothiourea salt

Reaction at 0-20 °C

Acetonitrile/Water tert-Butyl hypochlorite

Crude (4-Nitrophenyl)methanesulfonyl chloride

Crude Product

Ether Extraction

Water Wash

Drying (Na₂SO₄)

Solvent Evaporation

Recrystallization

Pure (4-Nitrophenyl)methanesulfonyl chloride

Click to download full resolution via product page

Caption: Synthetic workflow for (4-Nitrophenyl)methanesulfonyl chloride.
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Detailed Protocol:

Formation of S-(4-Nitrobenzyl)isothiourea salt: 4-Nitrobenzyl halide (1 equivalent) and

thiourea (1 equivalent) are refluxed in ethanol. After cooling, the solvent is removed under

reduced pressure to yield the S-(4-nitrobenzyl)isothiourea salt.

Oxidative Chlorination: The isothiourea salt is suspended in a mixture of acetonitrile and

water and cooled in an ice bath. A solution of an oxidizing and chlorinating agent, such as

tert-butyl hypochlorite in acetonitrile, is added dropwise while maintaining the temperature

between 0 and 20 °C.

Workup and Purification: The reaction mixture is subjected to an aqueous workup, typically

involving extraction with a suitable organic solvent like diethyl ether. The organic layer is

washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is

evaporated. The crude product can be further purified by recrystallization.

General Protocol for NMR and IR Spectroscopy
The following outlines a standard procedure for obtaining NMR and IR spectra of a solid

organic compound like (4-Nitrophenyl)methanesulfonyl chloride.

Workflow for Spectroscopic Analysis
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NMR Spectroscopy IR Spectroscopy (ATR)

Dissolve sample in deuterated solvent (e.g., CDCl₃)

Transfer to NMR tube

Acquire ¹H and ¹³C NMR spectra

Process and analyze data

Place small amount of solid sample on ATR crystal

Apply pressure

Acquire IR spectrum

Clean crystal and analyze data

Click to download full resolution via product page

Caption: General workflow for NMR and IR spectroscopic analysis.

NMR Spectroscopy Protocol:

Sample Preparation: A small amount of the purified (4-Nitrophenyl)methanesulfonyl
chloride is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used to acquire both

¹H and ¹³C spectra.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
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Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of

an ATR-FTIR spectrometer.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The infrared spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is then analyzed for characteristic absorption bands.

Logical Relationships in Spectral Interpretation
The interpretation of spectral data involves a logical workflow to deduce the structure of the

compound.

Logical Flow for Structure Confirmation

Mass Spectrometry

Structure Confirmed

Confirms Molecular Weight

IR Spectroscopy

Confirms Functional Groups
(-SO₂Cl, -NO₂)

NMR Spectroscopy

Confirms Connectivity
and Chemical Environment

Proposed Structure:
(4-Nitrophenyl)methanesulfonyl chloride

Click to download full resolution via product page

Caption: Logical workflow for structural confirmation using spectral data.

This guide provides a foundational understanding of the spectral characteristics and synthesis

of (4-Nitrophenyl)methanesulfonyl chloride. For definitive analysis, it is recommended that

researchers acquire experimental data on their own synthesized and purified samples.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (4-
Nitrophenyl)methanesulfonyl chloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1304186#spectral-data-nmr-ir-ms-
for-4-nitrophenyl-methanesulfonyl-chloride]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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